N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
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Overview
Description
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C29H23N3O3S2 and its molecular weight is 525.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Research has highlighted the synthesis of fluoro substituted benzothiazoles and their derivatives, aiming to screen these molecules for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. These studies indicate the potential of such compounds in developing treatments for a variety of conditions due to their broad biological activities (Patel et al., 2009).
Anticancer and Antimicrobial Applications
Further research into N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides has shown these compounds exhibit significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening results. Their marked sedative action and high anti-inflammatory activity, along with selective cytotoxic effects concerning tumor cell lines, present them as candidates for anticancer therapies. Some synthesized compounds also demonstrate antimicrobial action, suggesting a dual application in fighting infections and cancer (Zablotskaya et al., 2013).
Psychotropic and Sedative Actions
The compounds' psychotropic and sedative properties were also underlined in the study by Zablotskaya et al. (2013), pointing towards their potential use in neuropsychiatric disorders. This indicates a broad spectrum of therapeutic applications, from mental health to pain management.
Anticonvulsant Potential
Another area of interest is the anticonvulsant potential of benzothiazole coupled sulfonamide derivatives. These compounds have been synthesized and evaluated for their neurotoxicity and anticonvulsant effects, showing promising results as potential treatments for epilepsy and related neurological disorders (Khokra et al., 2019).
Metabolic Studies
Metabolic studies on similar compounds have provided insights into their disposition and metabolism, revealing pathways that could be exploited for therapeutic applications. These studies are crucial for understanding the pharmacokinetics and optimizing the efficacy and safety of potential drug candidates (Renzulli et al., 2011).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to exhibit a broad spectrum of biological activities . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains , suggesting that they may interfere with bacterial growth and replication pathways.
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains , suggesting that they may interfere with bacterial growth and replication.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O3S2/c33-28(30-25-10-4-3-9-24(25)29-31-26-11-5-6-12-27(26)36-29)21-13-15-23(16-14-21)37(34,35)32-18-17-20-7-1-2-8-22(20)19-32/h1-16H,17-19H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBOBKDLYYIHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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